

Technical Support Center: Passivating Defects in Perovskite Solar Cells

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Compound of Interest

Compound Name: 2-Bromoethylammonium bromide

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Welcome to the technical support center for researchers, scientists, and drug development professionals working on the passivation of defects in perovskite solar cells. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Troubleshooting Guides

This section provides solutions to common problems observed during the fabrication and characterization of perovskite solar cells, with a focus on issues arising from material defects.

Issue 1: Low Open-Circuit Voltage (VOC)

Q1: My device exhibits a significantly lower VOC than expected. What are the potential causes related to defects, and how can I fix it?

A1: A low VOC is often a primary indicator of significant non-radiative recombination, which is directly linked to a high density of defects within the perovskite layer or at its interfaces.

Potential Causes and Solutions:

- High Density of Bulk and Surface Defects: Defects such as halide vacancies, undercoordinated Pb^{2+} ions, and grain boundaries act as recombination centers, reducing the VOC.[1][2]
 - Solution 1: Lewis Base Passivation: Introduce a Lewis base into the perovskite precursor solution or as a post-treatment. Lewis bases, such as those containing thiophene or pyridine, can donate electrons to passivate undercoordinated Pb^{2+} defects.[3][4]
 - Solution 2: Ammonium Salt Treatment: Apply a post-treatment with organic ammonium halides like phenethylammonium iodide (PEAI). The ammonium groups can passivate halide vacancies and reduce surface defects.[2][5][6][7] A post-treatment with phenylammonium iodide (PhADI) has been shown to improve VOC from 1.11 V to 1.16 V by reducing the trap density.[2]
 - Solution 3: 2D Perovskite Capping Layer: Form a thin 2D perovskite layer on top of the 3D perovskite. This can be achieved by spin-coating a solution of a bulky organic cation (e.g., butylammonium iodide) on the 3D perovskite film. This layer can effectively passivate surface defects.[8][9]
- Poor Energy Level Alignment: Mismatched energy levels at the interfaces between the perovskite and the charge transport layers (ETL/HTL) can increase interfacial recombination.
 - Solution: Interfacial Passivation: Applying passivating agents at these interfaces can improve energy level alignment. For instance, guanidinium iodide (GUA) can be used to passivate the perovskite/HTL interface.

Troubleshooting Workflow for Low VOC



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Caption: Troubleshooting workflow for addressing low VOC in perovskite solar cells.

Issue 2: Low Fill Factor (FF)

Q2: My perovskite solar cell shows a poor fill factor. What defect-related issues could be the cause, and how can I improve it?

A2: A low fill factor is often associated with high series resistance, low shunt resistance, and charge carrier recombination, all of which can be exacerbated by defects.

Potential Causes and Solutions:

- High Trap-Assisted Recombination: Deep-level defects within the perovskite film can trap charge carriers, leading to increased recombination and a lower FF.[10]
 - Solution 1: Additive Engineering: Incorporate passivating additives directly into the perovskite precursor solution. For example, adding a small amount of a Lewis base like urea or thiourea can help to passivate defects during film formation.[11]
 - Solution 2: Surface Passivation: Defects are often concentrated at the surfaces and grain boundaries.[5] Post-deposition surface treatments with molecules like 1,3-bis(diphenylphosphino)propane (DPPP) can effectively passivate these trap states.

- Charge Carrier Mobility Issues: Defects can act as scattering centers, reducing charge carrier mobility and increasing series resistance.
 - Solution: Grain Boundary Passivation: Many defects are located at grain boundaries. Passivating these with agents that can form a thin layer over the grains, such as PEAI, can reduce charge carrier scattering and improve transport.

Troubleshooting Logic for Low FF



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Caption: Troubleshooting logic for improving the fill factor in perovskite solar cells.

Issue 3: Hysteresis in J-V Measurements

Q3: I am observing significant hysteresis in the current-voltage (J-V) curves of my device. What is the role of defects in this phenomenon, and what passivation strategies can mitigate it?

A3: J-V hysteresis is a common issue in perovskite solar cells and is often attributed to ion migration and charge trapping/detrapping at defect sites.

Potential Causes and Solutions:

- Mobile Ionic Defects: Vacancies (particularly halide vacancies) are mobile under an electric field. Their accumulation at the interfaces can screen the internal electric field, leading to hysteresis.

- Solution 1: Ionic Compound Passivation: Introduce ions that can fill these vacancies. For example, halide additives can passivate halide vacancies, while larger cations can stabilize the perovskite lattice and reduce ion migration.
- Solution 2: Grain Boundary and Surface Passivation: Since ion migration is often facilitated along grain boundaries and surfaces, passivating these regions with large organic molecules or 2D perovskite layers can effectively block these migration pathways.
- Charge Trapping at Defect Sites: Slow trapping and de-trapping of charge carriers at defect states can also contribute to hysteretic behavior.
 - Solution: Defect Density Reduction: Any passivation strategy that reduces the overall defect density will help to minimize hysteresis. Lewis acid/base passivation and the use of organic ammonium halides are effective in this regard.

Frequently Asked Questions (FAQs)

Q4: What are the most common types of defects in perovskite films?

A4: The most common defects in polycrystalline perovskite films include:

- Point Defects:
 - Vacancies: Missing ions from the crystal lattice, such as halide (I^- , Br^-) and organic cation (e.g., MA^+ , FA^+) vacancies.
 - Interstitials: Ions located in positions outside of their normal lattice sites.
 - Anti-site Defects: An ion occupying the lattice site of another ion (e.g., a Pb^{2+} ion on a halide site).^[5]
- Extended Defects:
 - Grain Boundaries: Interfaces between different crystalline domains in the polycrystalline film. These are regions with a high concentration of defects.^[5]
 - Surface Defects: Uncoordinated ions (e.g., Pb^{2+}) and dangling bonds on the surface of the perovskite film.

Q5: How do I choose the right passivation agent for my system?

A5: The choice of passivation agent depends on the dominant type of defect in your perovskite film and the desired outcome.

- For undercoordinated Pb^{2+} defects (Lewis acids): Use Lewis bases such as molecules containing N, O, or S donor atoms (e.g., thiophene, pyridine, urea, thiourea).[3][4][11]
- For halide vacancies (negatively charged defects): Use Lewis acids or molecules that can provide halide ions, such as organic ammonium halides (e.g., PEAI, F-PEAI).[12]
- For general surface and grain boundary passivation: Large organic cations that can form 2D perovskite layers (e.g., butylammonium iodide) are effective.
- To improve stability: Hydrophobic passivating agents can help to repel moisture and improve the long-term stability of the device.

Q6: What is the difference between bulk passivation and surface passivation?

A6:

- Bulk Passivation: Involves incorporating the passivating agent directly into the perovskite precursor solution before film deposition. This allows the agent to be distributed throughout the bulk of the perovskite film, passivating defects within the crystal lattice and at grain boundaries as the film crystallizes.
- Surface Passivation: This is a post-treatment step where a solution of the passivating agent is applied to the surface of the already-formed perovskite film, followed by an optional annealing step. This method is particularly effective for targeting surface defects and those at the top interface.[13]

Quantitative Data on Passivation Effects

The following tables summarize the impact of various passivation strategies on the performance of perovskite solar cells, based on reported literature.

Table 1: Impact of Different Passivating Agents on Perovskite Solar Cell Performance



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Table 2: Comparative Study of Passivation Layers for Indoor Applications



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(iPCE: indoor Power Conversion Efficiency)

Experimental Protocols

This section provides generalized experimental protocols for common defect passivation techniques. Researchers should optimize concentrations and processing parameters for their specific perovskite composition and device architecture.

Protocol 1: Surface Passivation with Phenethylammonium Iodide (PEAI)

This protocol describes a post-treatment method for passivating the surface of a perovskite film.

Materials:

- Phenethylammonium iodide (PEAI)
- Isopropyl alcohol (IPA)
- Perovskite-coated substrate

Procedure:

- Prepare a PEA solution in IPA. A typical concentration range is 2.5 mM to 20 mM.^[13] The optimal concentration should be determined experimentally.
- Deposit the perovskite film on the substrate using your standard procedure and complete the annealing step.
- Allow the perovskite film to cool to room temperature.
- Spin-coat the PEA solution onto the perovskite layer. A typical spin-coating program is 4000 rpm for 30 seconds.
- Anneal the PEA-treated perovskite film. A common annealing temperature is 100 °C for 10 minutes in a nitrogen atmosphere.
- Proceed with the deposition of the subsequent layers (e.g., hole transport layer).

Experimental Workflow for PEA Surface Passivation



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Caption: Workflow for the surface passivation of perovskite films using PEAI.

Protocol 2: Bulk Passivation with a Lewis Base Additive (e.g., Urea)

This protocol describes the incorporation of a Lewis base additive into the perovskite precursor solution.

Materials:

- Perovskite precursors (e.g., FAI, PbI₂, MABr)
- Lewis base additive (e.g., Urea)
- Solvent system (e.g., DMF:DMSO)

Procedure:

- Prepare the perovskite precursor solution by dissolving the precursors in the chosen solvent system.
- Add the Lewis base additive to the precursor solution. The optimal concentration needs to be determined experimentally, but a common starting point is a molar ratio relative to the lead precursor (e.g., 5-10 mol%).^[11]

- Stir the solution until the additive is fully dissolved. This may require gentle heating.
- Deposit the perovskite film using your standard procedure (e.g., one-step spin-coating with anti-solvent quenching).
- Proceed with the standard annealing and subsequent layer deposition steps.

Logical Flow for Bulk Passivation with Lewis Base



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Caption: Logical flow for incorporating a Lewis base additive for bulk defect passivation.

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